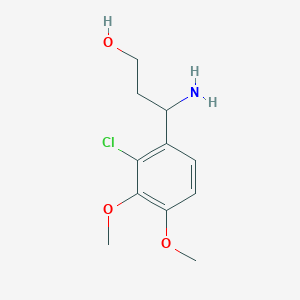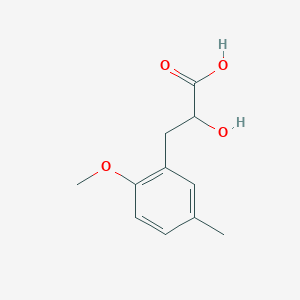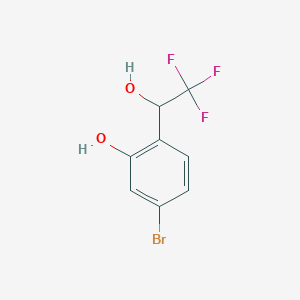
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16ClNO3 It is characterized by the presence of an amino group, a chlorinated aromatic ring, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or hydrogenation over palladium (Pd) catalysts are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-L-alanine: This compound is similar in structure but lacks the chlorine atom and has an additional carboxyl group.
2-(3,4-Dimethoxyphenyl)ethanol: This compound has a similar aromatic ring but differs in the side chain structure.
Uniqueness
3-Amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a chlorinated aromatic ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-3,4-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16ClNO3/c1-15-9-4-3-7(8(13)5-6-14)10(12)11(9)16-2/h3-4,8,14H,5-6,13H2,1-2H3 |
InChI Key |
JQTASXPZMLFDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CCO)N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)

![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)


![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

